molecular formula C15H10ClNO2 B1505843 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one CAS No. 28563-19-1

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Cat. No. B1505843
CAS RN: 28563-19-1
M. Wt: 271.7 g/mol
InChI Key: RDXQSWLUXKUQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (PHCQ) is a synthetic compound that has been studied for its potential applications in scientific research. PHCQ is a member of the quinoline family, and it has been studied for its ability to interact with proteins and enzymes in a variety of ways. PHCQ has been used in a variety of research applications, including drug discovery, drug metabolism, and enzyme inhibition.

Scientific Research Applications

Synthesis and Chemical Properties

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one and its derivatives have seen various applications in chemical synthesis and material science. For instance, the compound and its related structures have been synthesized through different methods, such as solid-phase synthesis or tellurium-triggered cyclizations, highlighting their chemical versatility and the interest in these compounds for different synthesis approaches (Kadrić et al., 2014); (Dittmer et al., 2005).

Applications in Material Science

The derivatives of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one have been utilized in material science, specifically in the formulation of antioxidants for lubricating grease. Their efficiency as antioxidants has been investigated, demonstrating their potential in industrial applications (Hussein et al., 2016).

Photophysical and Biological Properties

These compounds have been studied for their photophysical properties, such as fluorescence, which is crucial for applications in material science and biological fields. Additionally, some derivatives have demonstrated significant biological activity, including anticancer properties, highlighting their potential in medical and pharmacological research (Funk et al., 2015).

Advanced Functional Materials

Complexes based on 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one and related structures have been synthesized and studied for their luminescence and magnetic properties, showing their applicability in fields like molecular magnetism and luminescent materials (Wang et al., 2016).

properties

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182777
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28563-19-1
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 2
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 3
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 4
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 5
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Reactant of Route 6
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.